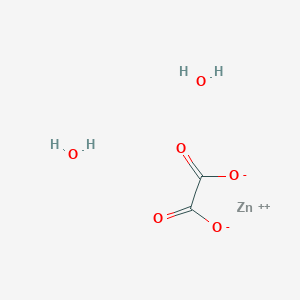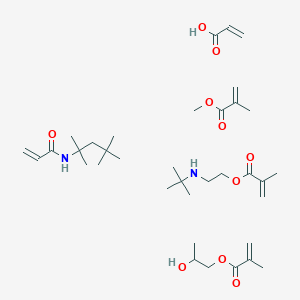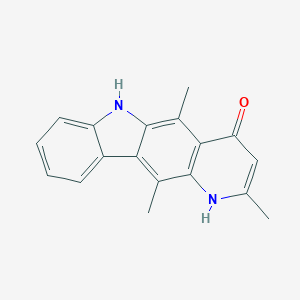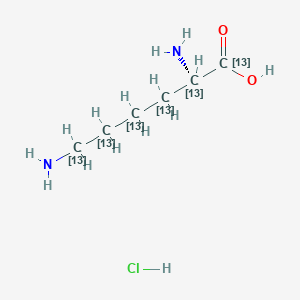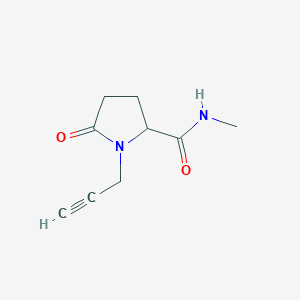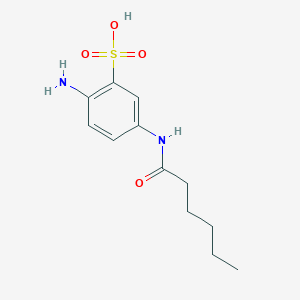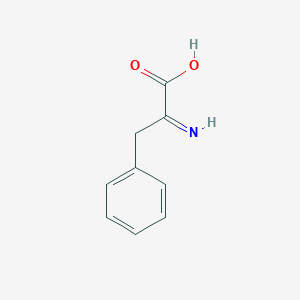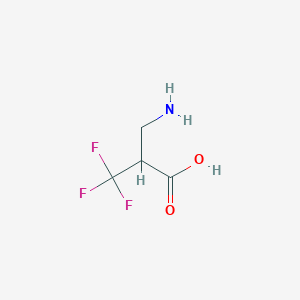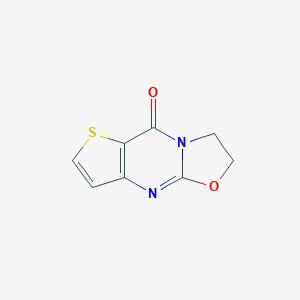
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one, also known as DOTP, is a heterocyclic compound with potential therapeutic applications. This compound has gained attention due to its unique structure and potential for use in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, a signaling enzyme involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to induce apoptosis and inhibit cell growth. In neurons, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to protect against oxidative stress and promote cell survival. In infectious diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one in lab experiments is its unique structure and potential for use in the development of new drugs. However, one limitation is the limited availability of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one and the high cost of synthesis.
Zukünftige Richtungen
There are many future directions for research on 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one. One direction is the development of new drugs based on the structure of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one for the treatment of various diseases. Another direction is the study of the mechanism of action of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one and its potential use in combination with other drugs. Additionally, the synthesis of new derivatives of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one with improved properties and efficacy is an area of future research.
Synthesemethoden
The synthesis of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one involves the reaction of 2-aminothiophenol and ethyl acetoacetate in the presence of triethylamine and acetic anhydride. The resulting compound is then cyclized with potassium carbonate in dimethylformamide to produce 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one. This synthesis method has been optimized to yield high purity and quantity of 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer treatment, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In infectious diseases, 2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
CAS-Nummer |
123495-11-4 |
|---|---|
Produktname |
2,3-Dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one |
Molekularformel |
C8H6N2O2S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
10-oxa-4-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6-5(1-4-13-6)9-8-10(7)2-3-12-8/h1,4H,2-3H2 |
InChI-Schlüssel |
BJAJDJDODCWPNS-UHFFFAOYSA-N |
SMILES |
C1COC2=NC3=C(C(=O)N21)SC=C3 |
Kanonische SMILES |
C1COC2=NC3=C(C(=O)N21)SC=C3 |
Andere CAS-Nummern |
123495-11-4 |
Synonyme |
2,3-dihydro-5H-oxazolo(3,2-a)thieno(3,2-d)pyrimidin-5-one DOTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






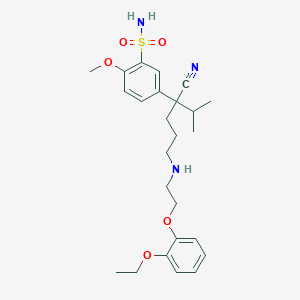
![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)
